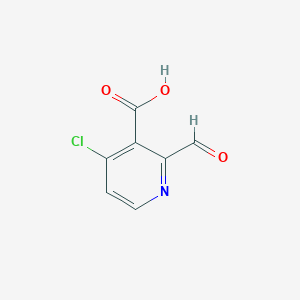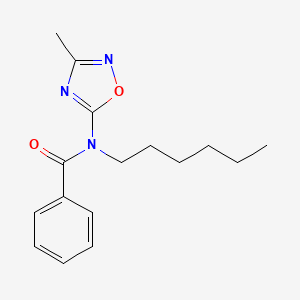
2-(3-(3-Methylpiperidin-1-yl)propoxy)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(3-Methylpiperidin-1-yl)propoxy)benzaldehyde is an organic compound that belongs to the class of benzaldehydes It is characterized by the presence of a benzaldehyde group attached to a 3-(3-methylpiperidin-1-yl)propoxy moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(3-Methylpiperidin-1-yl)propoxy)benzaldehyde typically involves the following steps:
Formation of 3-(3-Methylpiperidin-1-yl)propanol: This intermediate can be synthesized by reacting 3-methylpiperidine with propylene oxide under basic conditions.
Etherification: The 3-(3-Methylpiperidin-1-yl)propanol is then reacted with 2-hydroxybenzaldehyde in the presence of a suitable base, such as potassium carbonate, to form the desired ether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The aldehyde group in 2-(3-(3-Methylpiperidin-1-yl)propoxy)benzaldehyde can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: 2-(3-(3-Methylpiperidin-1-yl)propoxy)benzoic acid.
Reduction: 2-(3-(3-Methylpiperidin-1-yl)propoxy)benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the substituent introduced.
Applications De Recherche Scientifique
2-(3-(3-Methylpiperidin-1-yl)propoxy)benzaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies investigating the interaction of benzaldehyde derivatives with biological systems.
Industrial Applications: It is employed in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(3-(3-Methylpiperidin-1-yl)propoxy)benzaldehyde depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The piperidine moiety can enhance the compound’s binding affinity to certain biological targets, while the benzaldehyde group can participate in various chemical reactions within the biological system.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-(3-Methylpiperidin-1-yl)propoxy)benzoic acid: This compound is similar but has a carboxylic acid group instead of an aldehyde group.
2-(3-(3-Methylpiperidin-1-yl)propoxy)benzyl alcohol: This compound has an alcohol group instead of an aldehyde group.
3-(3-Methylpiperidin-1-yl)propoxybenzene: This compound lacks the aldehyde group entirely.
Uniqueness
2-(3-(3-Methylpiperidin-1-yl)propoxy)benzaldehyde is unique due to the presence of both the benzaldehyde and piperidine moieties, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.
Propriétés
Numéro CAS |
915922-72-4 |
|---|---|
Formule moléculaire |
C16H23NO2 |
Poids moléculaire |
261.36 g/mol |
Nom IUPAC |
2-[3-(3-methylpiperidin-1-yl)propoxy]benzaldehyde |
InChI |
InChI=1S/C16H23NO2/c1-14-6-4-9-17(12-14)10-5-11-19-16-8-3-2-7-15(16)13-18/h2-3,7-8,13-14H,4-6,9-12H2,1H3 |
Clé InChI |
NFZNCLYYQZNOCZ-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCN(C1)CCCOC2=CC=CC=C2C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Ethyl-N,N-dimethyl-2-(pyridin-2-yl)-1H-benzo[d]imidazole-5-sulfonamide](/img/structure/B12940445.png)
![N-[2,4-Bis(sulfanylidene)-1,4-dihydroquinazolin-3(2H)-yl]-4-methylbenzamide](/img/structure/B12940459.png)
![6-Hydroxy-2-methyl[1,3]thiazolo[4,5-d]pyrimidine-5,7(4h,6h)-dione](/img/structure/B12940464.png)
![Ethyl 2,4-dichloro-6-[(pyridin-2-yl)sulfanyl]pyrimidine-5-carboxylate](/img/structure/B12940472.png)



![2-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine](/img/structure/B12940489.png)


![2-(Cyclohex-1-en-1-yl)-1-[4-(methanesulfonyl)phenyl]-1H-imidazole](/img/structure/B12940520.png)



